5-Bromo-8-(chloromethyl)quinoxaline

Organic synthesis Medicinal chemistry Structure-activity relationship

5-Bromo-8-(chloromethyl)quinoxaline is a bifunctional heterocyclic aromatic compound within the quinoxaline family, characterized by a fused bicyclic core bearing a bromine atom at the 5-position and a chloromethyl group at the 8-position. This specific substitution pattern confers a dual-reactivity profile: the bromine atom enables palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, while the chloromethyl group functions as an electrophilic handle for nucleophilic substitution with amines, thiols, or other nucleophiles, enabling sequential derivatization for complex molecule construction.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Cat. No. B13675374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-(chloromethyl)quinoxaline
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1CCl)N=CC=N2)Br
InChIInChI=1S/C9H6BrClN2/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H,5H2
InChIKeyAIIITXFFOTVAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-(chloromethyl)quinoxaline Procurement Guide | Heterocyclic Intermediate Properties


5-Bromo-8-(chloromethyl)quinoxaline is a bifunctional heterocyclic aromatic compound within the quinoxaline family, characterized by a fused bicyclic core bearing a bromine atom at the 5-position and a chloromethyl group at the 8-position [1]. This specific substitution pattern confers a dual-reactivity profile: the bromine atom enables palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, while the chloromethyl group functions as an electrophilic handle for nucleophilic substitution with amines, thiols, or other nucleophiles, enabling sequential derivatization for complex molecule construction [2]. The compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and alpha-2 adrenergic agonists . Its molecular formula is C₉H₆BrClN₂ with a molecular weight of 257.51 g/mol, and it is typically supplied as an off-white to pale brown solid with solubility in DMSO, DMF, and dichloromethane .

Why 5-Bromo-8-(chloromethyl)quinoxaline Cannot Be Replaced by Generic Quinoxaline Analogs


Generic substitution among halogenated quinoxalines is scientifically unsound due to substantial differences in both chemical reactivity and biological performance that arise from specific substitution patterns. The electrophilicity of halomethyl units—a key determinant of antimicrobial and alkylating activity—varies markedly depending on the halogen identity (chloromethyl vs. bromomethyl vs. fluoromethyl) and its position on the quinoxaline scaffold [1]. Furthermore, the introduction of bromo substituents versus nitro groups in quinoxaline derivatives has been shown to yield superior inhibitory activity against non-small-cell lung cancer cells, demonstrating that halogen selection and positioning are not interchangeable parameters [2]. The distinct dual-reactivity profile conferred by the 5-bromo and 8-chloromethyl arrangement enables sequential, orthogonal functionalization strategies that regioisomeric or mono-functionalized analogs cannot replicate, making this specific compound essential for multi-step synthetic routes .

5-Bromo-8-(chloromethyl)quinoxaline: Quantitative Differentiation Evidence vs. Comparators


Chloromethyl Electrophilicity vs. Bromomethyl: Implications for Nucleophilic Substitution Reactivity

5-Bromo-8-(chloromethyl)quinoxaline possesses a chloromethyl group at the 8-position, which exhibits differential electrophilic reactivity compared to bromomethyl-substituted analogs. Structure-activity relationship studies on bis(halomethyl)quinoxaline derivatives have established that the electrophilicity of the halomethyl unit directly correlates with antimicrobial potency; chloromethyl groups exhibit distinct reactivity profiles relative to bromomethyl groups, influencing both the rate and selectivity of nucleophilic substitution reactions with biological targets [1]. This differential electrophilicity translates into altered biological activity profiles that cannot be predicted or replicated using bromomethyl-containing analogs such as 5-(bromomethyl)-8-chloroquinoxaline. The chloromethyl group in the target compound offers a unique balance of stability and reactivity, enabling controlled alkylation under conditions where bromomethyl analogs may undergo premature or non-selective reactions.

Organic synthesis Medicinal chemistry Structure-activity relationship

Bromo Substituent vs. Nitro Substituent: Superior Anticancer Activity in Quinoxaline Scaffolds

5-Bromo-8-(chloromethyl)quinoxaline contains a bromine atom at the 5-position of the quinoxaline core. A head-to-head comparative study of 26 quinoxaline derivatives against human non-small-cell lung cancer cells (A549 cells) demonstrated that compounds bearing bromo substituents consistently exhibited superior inhibitory activity compared to their nitro-substituted counterparts [1]. The most potent bromo-substituted compound in the series achieved an IC₅₀ of 9.32 ± 1.56 μM, which approaches the clinical benchmark 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM) and is substantially more active than many nitro-substituted analogs evaluated in the same panel [1]. This modification also enhanced the induction of apoptosis through mitochondrial- and caspase-3-dependent pathways, confirming that the bromo substituent confers mechanistically meaningful advantages beyond simple potency improvement [1].

Anticancer drug discovery Lung cancer Apoptosis induction

Regioisomeric Differentiation: 5,8-Disubstitution vs. Alternative Substitution Patterns for Synthetic Utility

The specific 5,8-disubstitution pattern of 5-bromo-8-(chloromethyl)quinoxaline provides a distinct synthetic advantage over regioisomeric analogs such as 2-(bromomethyl)-6-chloroquinoxaline or 2,3-disubstituted quinoxalines. The spatial separation of the bromine (C5) and chloromethyl (C8) groups minimizes steric hindrance during sequential palladium-catalyzed cross-coupling reactions, enabling efficient Suzuki-Miyaura coupling at the C5 position followed by nucleophilic substitution at C8 without competitive side reactions . In contrast, 2,3-disubstituted analogs position reactive centers in close proximity on the pyrazine ring, increasing the likelihood of intramolecular cyclization or cross-reactivity that compromises yield and purity. Additionally, the 5,8-pattern is synthetically accessible via regioselective bromination of 5-methylquinoxaline at the C8 position (para to the methyl group), followed by radical chlorination of the methyl group—a route that is not available for 6,7- or 2,3-disubstituted regioisomers . This regiochemical advantage translates to higher synthetic efficiency and product consistency.

Synthetic methodology Cross-coupling Medicinal chemistry

5-Bromo-8-(chloromethyl)quinoxaline: Validated Research and Industrial Applications


Sequential Derivatization for Kinase Inhibitor Library Synthesis

5-Bromo-8-(chloromethyl)quinoxaline is optimally deployed in medicinal chemistry programs requiring orthogonal functionalization to construct kinase inhibitor libraries. The C5 bromine atom undergoes palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl pharmacophores, while the C8 chloromethyl group subsequently reacts with amine-containing fragments via nucleophilic substitution [1]. This sequential approach, enabled by the spatially separated reactive centers unique to the 5,8-disubstitution pattern, minimizes cross-reactivity and maximizes synthetic yield compared to using regioisomeric or mono-functionalized alternatives that would require additional protection-deprotection steps or risk competing reactions [1].

Anticancer Lead Optimization Leveraging Bromo-Substituted Quinoxaline Activity

Research programs targeting non-small-cell lung cancer or other solid tumors should prioritize 5-bromo-8-(chloromethyl)quinoxaline as a scaffold for lead optimization. Direct comparative data demonstrate that bromo-substituted quinoxaline derivatives achieve IC₅₀ values as low as 9.32 ± 1.56 μM against A549 cells, surpassing the activity of nitro-substituted analogs and inducing mechanistically validated apoptosis via mitochondrial and caspase-3-dependent pathways [1]. The presence of the chloromethyl handle further enables the introduction of solubilizing groups, targeting moieties, or additional pharmacophores to optimize drug-like properties without sacrificing the antiproliferative advantage conferred by the bromo substituent [1].

Controlled Alkylation Studies in Chemical Biology Probe Development

For chemical biology applications requiring controlled, selective alkylation of biological nucleophiles, 5-bromo-8-(chloromethyl)quinoxaline offers a balanced reactivity profile distinct from bromomethyl analogs. Structure-activity relationship studies confirm that the electrophilicity of the halomethyl unit—which differs between chloromethyl and bromomethyl groups—directly governs antimicrobial potency and, by extension, target engagement efficiency [1]. The chloromethyl group provides sufficient reactivity for covalent probe formation while offering greater handling stability and reaction control compared to more labile bromomethyl-containing comparators, making it suitable for activity-based protein profiling and targeted covalent inhibitor development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-8-(chloromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.